molecular formula C9H13NO2S B114953 2-Propylbenzenesulfonamide CAS No. 146533-54-2

2-Propylbenzenesulfonamide

Cat. No. B114953
CAS RN: 146533-54-2
M. Wt: 199.27 g/mol
InChI Key: QZZZWEIWYVXIHQ-UHFFFAOYSA-N
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Description

2-Propylbenzenesulfonamide is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol. It is a type of sulfonamide, a group of compounds that exhibit a range of pharmacological activities .

Scientific Research Applications

Antimicrobial Applications

  • Antimycobacterial Agents : Compounds derived from sulfonamides, such as N-Benzyl-2,4-dinitrobenzenesulfonamide, have shown higher potency in inhibiting Mycobacterium tuberculosis compared to traditional clinical agents like isoniazid, highlighting their potential as antimycobacterial agents (Malwal et al., 2012).

Catalytic and Synthetic Chemistry

  • Oxidation Catalysts : Sulfonamide-substituted iron phthalocyanines, designed considering solubility and stability, exhibit remarkable stability under oxidative conditions and effectiveness in the oxidation of olefins, presenting them as potential oxidation catalysts (Işci et al., 2014).
  • Solid-Phase Synthesis : Benzenesulfonamides serve as key intermediates in various chemical transformations, including solid-phase synthesis to yield diverse privileged scaffolds, demonstrating their utility in mining the chemical space for new compounds (Fülöpová & Soural, 2015).

Cancer Research

  • Hypoxia Inducible Factor (HIF-1) Pathway Inhibition : Arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide have been found to antagonize tumor growth in animal models, showcasing the potential for chemical modifications to enhance pharmacological properties for cancer therapeutics (Mun et al., 2012).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Novel benzene- and tetrafluorobenzenesulfonamides have shown to be effective inhibitors of carbonic anhydrase isoenzymes, particularly the tumor-associated hCA IX and XII isoforms, indicating their potential for therapeutic applications in cancer treatment (Pala et al., 2014).

Synthetic Methodologies

  • Quinazolinones and Benzothiadiazine Dioxides Synthesis : A zinc-catalyzed oxidative transformation method involving 2-aminobenzenesulfonamide has been developed for preparing various quinazolinones and benzothiadiazine dioxides, showcasing the versatility of sulfonamides in synthetic chemistry (Sharif et al., 2014).

Mechanism of Action

Target of Action

2-Propylbenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for DNA synthesis in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth, as they are unable to synthesize the necessary components for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a decrease in the production of folic acid . As a result, the bacteria are unable to replicate their DNA and proliferate .

Pharmacokinetics

They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from replicating their DNA, effectively halting their proliferation . This makes this compound and other sulfonamides effective antibacterial agents .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of the compound, as it competes with the drug for binding to dihydropteroate synthetase . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature

Safety and Hazards

Sulfonamides, including 2-Propylbenzenesulfonamide, can cause various side effects including diseases of the digestive and respiratory tracts. When used in large doses, they may cause a strong allergic reaction .

Biochemical Analysis

Biochemical Properties

2-Propylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

Sulfonamides, including this compound, can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . They can also cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Molecular Mechanism

The molecular mechanism of action of this compound is similar to other sulfonamides. They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . When used in large doses, sulfonamides may cause a strong allergic reaction .

Temporal Effects in Laboratory Settings

Sulfonamides are not readily biodegradable , suggesting that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that sulfonamides can cause various side effects in animals, including diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches .

Transport and Distribution

Sulfonamides are known to be distributed throughout the body and can cross the blood-brain barrier .

Subcellular Localization

Sulfonamides are known to interact with various enzymes and proteins within cells .

properties

IUPAC Name

2-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZZWEIWYVXIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630847
Record name 2-Propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146533-54-2
Record name 2-Propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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